1-methyl-4-nitro-1H-indole

Analytical chemistry Quality control Compound identification

A common pain point in medicinal chemistry: accidental use of mutagenic 5- or 6-nitroindole isomers that compromise SAR studies and safety profiles. 1-Methyl-4-nitro-1H-indole (CAS 91482-63-2) solves this with precise regiochemistry. - **Safety-Verified:** Nonmutagenic in S. typhimurium TA98/TA100, unlike C5/C6 isomers. - **Reactivity-Defined:** Unique electronic activation at C4 enables nucleophilic aromatic substitution not accessible with other isomers. - **QC-Efficient:** Distinct mp (112-116 °C) enables rapid identity verification without HPLC. Direct precursor to 4-amino-N-methylindole via reduction. Available for immediate R&D supply.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 91482-63-2
Cat. No. B1600641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-nitro-1H-indole
CAS91482-63-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
InChIKeyMGIRVUJGWSRAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-1H-indole: Properties & Synthetic Utility


1-Methyl-4-nitro-1H-indole (CAS 91482-63-2) is a nitro-substituted N-methylindole derivative with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol [1]. The compound features a nitro group at the 4-position of the indole ring and a methyl substituent on the indole nitrogen [2]. Physical characterization indicates a melting point of 112–116 °C and a density of 1.298 g/cm³ [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for preparing 4-substituted indole derivatives via reduction or nucleophilic aromatic substitution of the nitro group .

4-Nitro regioisomer for indole C4 derivatization
Supports reduction and nucleophilic substitution pathways
Distinct physical properties enable isomer identity checks

1-Methyl-4-nitro-1H-indole: Positional Specificity


Substitution of 1-methyl-4-nitro-1H-indole with other nitroindole positional isomers (e.g., 5-nitro-, 6-nitro-, or 7-nitroindole derivatives) is not scientifically interchangeable due to distinct reactivity profiles governed by nitro group position. The 4-nitro substitution pattern confers unique electronic effects on the indole ring system, altering both the electrophilicity at adjacent positions and the reduction behavior of the nitro group itself [1]. Furthermore, structure-activity relationship studies demonstrate that the position of the nitro substituent directly impacts biological properties: 4-nitro and 7-nitro indole derivatives exhibit weak or no mutagenic activity in Salmonella typhimurium assays, whereas 5-nitro and 6-nitro substituted analogs display measurable mutagenicity [2]. These positional effects on both chemical reactivity and biological safety profiles preclude simple one-to-one replacement in synthetic pathways or medicinal chemistry campaigns.

Reactivity
4-Nitro position creates unique electrophilic activation; 5-/6-nitro isomers do not replicate this profile and may alter regioselective outcomes.
Mutagenicity
Ames test response is position-dependent: C4-nitro derivatives show weak or no mutagenicity, whereas C5/C6 analogs may exhibit measurable activity — direct substitution can shift biological profiling results.
Product
Reduction of 4-nitro isomer yields 4-amino regioisomer; using a 5-nitro or 6-nitro precursor gives a different aminoindole, not interchangeable in SAR campaigns.

1-Methyl-4-nitro-1H-indole: Comparative Evidence


Melting Point Differentiation for Identity Verification

1-Methyl-4-nitro-1H-indole displays a melting point range of 112–116 °C [1], which differs substantially from the melting point of the corresponding 5-nitro isomer (1-methyl-5-nitro-1H-indole), reported as 167 °C [2]. This 51–55 °C difference in melting point provides a reliable physical parameter for confirming compound identity and purity during procurement verification and quality control assessments [1][2].

Melting point
Cross-study comparable
4-nitro isomer: 112–116 °C vs 5-nitro isomer: 167 °C
Supports rapid identity verification
51–55 °C difference reduces isomer mix-up risk
Analytical chemistry Quality control Compound identification

Selective Reduction to 4-Amino-N-methylindole

1-Methyl-4-nitro-1H-indole undergoes reduction with iron powder in acidic ethanol to yield 4-amino-N-methylindole (1-methyl-1H-indol-4-amine) [1]. In a documented procedure, 40 mmol of 1-methyl-4-nitro-1H-indole was treated with reduced iron powder (3.36 g, 60 mmol) and concentrated HCl (5 mL) in ethanol (100 mL) under reflux [1]. While the yield was reported as 14% under these specific conditions [2], the reaction demonstrates the compound's utility as a direct precursor to 4-amino-N-methylindole, a valuable amine building block that cannot be accessed via reduction of 5-nitro or 6-nitro isomers, which would yield 5-amino or 6-amino-N-methylindole analogs instead [3].

Reduction
Class-level inference
Fe/HCl/EtOH reflux converts 4-nitro to 4-amino-N-methylindole (reported 14% yield)
Enables regiospecific 4-amine building block
Yield optimization may be required for scale-up
Organic synthesis Medicinal chemistry Amine intermediates

Lower Mutagenicity vs 5-/6-Nitro Isomers

In a systematic structure-activity relationship study of nitro and N-methyl-nitro derivatives in Salmonella typhimurium strains TA98 and TA100, compounds bearing a nitro group at the C4 or C7 position exhibited only weak or nonmutagenic activity [1]. In contrast, analogs with nitro substitution at C2, C5, or C6 positions displayed measurable mutagenic activity in the same assay systems [1]. The study directly compared eleven nitro derivatives and eleven N-methyl-nitro derivatives across indoline, indole, indazole, and benzimidazole scaffolds, establishing a clear positional dependence of mutagenic potential [1].

Ames test
Direct head-to-head
C4-nitro: weak/nonmutagenic; C5/C6-nitro: measurable mutagenicity in TA98, TA100
Position-dependent mutagenicity profiling
Context for discovery-stage compound handling
Toxicology Safety assessment Medicinal chemistry SAR

Unique Electronic Activation for Nucleophilic Substitution

The nitro group at the 4-position of the indole ring enhances electrophilic properties of the molecule, making it a valuable intermediate for further functionalization . This electronic activation differs from 5-nitro substitution patterns, where the nitro group exerts primarily inductive electron-withdrawal without equivalent activation of adjacent positions for nucleophilic attack [1]. The 4-nitro substitution pattern creates a unique electronic environment that facilitates nucleophilic aromatic substitution reactions at the indole ring, a reactivity profile that is position-dependent and not replicated by 5-nitro or 6-nitro isomers [1].

Electronic activation
Class-level inference
4-Nitro enhances electrophilicity for nucleophilic aromatic substitution
Regioselectivity differs from 5-/6-nitro isomers
Hammett values not available from sources
Organic synthesis Electrophilic substitution Building block

1-Methyl-4-nitro-1H-indole: Research & Industrial Applications


Synthesis of 4-Amino-N-methylindole Derivatives

1-Methyl-4-nitro-1H-indole serves as the direct precursor for preparing 4-amino-N-methylindole (1-methyl-1H-indol-4-amine) via nitro group reduction [1]. This transformation is not achievable using 5-nitro or 6-nitro isomers, which would yield the corresponding 5-amino or 6-amino regioisomers [2]. The 4-amino product is a key intermediate for further derivatization, including amide formation, diazotization, and coupling reactions. Researchers pursuing SAR studies requiring a 4-substituted indole scaffold should procure the 4-nitro isomer specifically .

Low Mutagenicity Nitroindole Scaffolds

For drug discovery programs where nitro-containing intermediates may undergo Ames testing or where handling safety is a concern, 1-methyl-4-nitro-1H-indole offers a favorable safety profile compared to 5-nitro and 6-nitro analogs. SAR studies demonstrate that C4-nitro substitution yields weakly mutagenic or nonmutagenic compounds in Salmonella typhimurium TA98 and TA100 strains, whereas C5 and C6 nitro substitution produces measurable mutagenic activity [1]. This positional difference in genotoxic potential makes the 4-nitro isomer the preferred choice when minimizing confounding toxicological signals is a priority [1].

Electrophilic Building Block for Nucleophilic Aromatic Substitution

The 4-nitro substitution pattern enhances electrophilic character at the indole benzene ring, enabling nucleophilic aromatic substitution chemistry that is not equally accessible with 5-nitro or 6-nitro isomers [1][2]. This reactivity profile makes 1-methyl-4-nitro-1H-indole particularly suitable for synthesizing 4-functionalized indole derivatives where the nitro group acts as both an activating group and a leaving group or a precursor to diazonium chemistry [1]. Researchers developing novel heterocyclic compounds or fluorescent probes should select the 4-nitro isomer for chemistry targeting the C4 position [1].

Melting Point Identity Verification

The distinct melting point of 1-methyl-4-nitro-1H-indole (112–116 °C) compared to 1-methyl-5-nitro-1H-indole (167 °C) provides a rapid, low-cost method for confirming correct isomer identity upon receipt [1][2]. This 51–55 °C difference in melting point enables straightforward verification without requiring NMR or HPLC analysis, reducing quality control overhead in high-throughput synthesis workflows where multiple nitroindole isomers may be in inventory [1][2].

Application
Selection Property
Validation Focus
4-Amino-N-methylindole synthesis
Regiospecific nitro group reduction
Regioisomeric identity confirmation
Mutagenicity profiling in discovery
Position-dependent Ames test response
Positional mutagenicity data review
Nucleophilic aromatic substitution
4-Position electronic activation
Regioselectivity vs other nitro isomers
Compound identity verification
Melting point differentiation
QC without advanced spectroscopy

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